molecular formula C23H16O6.C21H27ClN2O2<br>C44H43ClN2O8 B1674118 Hydroxyzine pamoate CAS No. 10246-75-0

Hydroxyzine pamoate

Cat. No.: B1674118
CAS No.: 10246-75-0
M. Wt: 763.3 g/mol
InChI Key: ASDOKGIIKXGMNB-UHFFFAOYSA-N
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Description

Hydroxyzine pamoate is a first-generation antihistamine belonging to the piperazine class of chemicals. It is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria. This compound is known for its sedative, anxiolytic, and antiemetic properties .

Mechanism of Action

Target of Action

Hydroxyzine pamoate’s primary target is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, hives, and sneezing .

Mode of Action

This compound acts as a potent and selective histamine H1 receptor inverse agonist . By binding to these receptors, it blocks the action of histamine, a substance produced by the body in response to allergens . This interaction results in relief from allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the histamine H1 receptor, this compound inhibits the effects of histamine, reducing allergic symptoms .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . The onset of its sedative action occurs between 15 and 60 minutes, and its effect persists for 4-6 hours . The half-life of hydroxyzine is reportedly 14-25 hours, and is shorter in children (~7.1 hours) than in adults (~20 hours) . Elimination half-life is prolonged in the elderly, averaging approximately 29 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of allergic symptoms such as itching, hives, and sneezing . It also exhibits sedative, anxiolytic, and antiemetic properties , making it useful for treating anxiety and tension associated with psychoneuroses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is less soluble in water compared to hydroxyzine HCL, which results in a slower dissolution rate and absorption, leading to a delayed onset of action . Furthermore, this compound may potentiate the effects of central nervous system (CNS) depressants following general anesthesia .

Biochemical Analysis

Biochemical Properties

Hydroxyzine pamoate functions by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction inhibits the binding of histamine, thereby reducing allergic symptoms such as itching and hives. Additionally, this compound exhibits skeletal muscle relaxing, bronchodilator, antiemetic, and analgesic properties . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by blocking histamine H1 receptors on effector cells, leading to reduced histamine-mediated responses . This action results in decreased allergic reactions and sedation. This compound also affects the central nervous system by suppressing activity in certain subcortical areas, contributing to its anxiolytic and sedative effects .

Molecular Mechanism

The primary mechanism of action of this compound is as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine and sedative effects. This compound also undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is gradually absorbed into the bloodstream . The compound’s active metabolite, cetirizine, contributes to its antihistaminic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates rapid absorption from the gastrointestinal tract, with clinical effects typically noted within 15 to 30 minutes . The compound has a half-life of approximately 20 hours in adults, with its clinical effects wearing off before complete elimination . Long-term studies have shown that this compound maintains its efficacy over extended periods, although its sedative effects may diminish with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and anxiety without significant adverse effects . At higher doses, this compound can induce hypersedation, convulsions, and other toxic effects . Studies in pregnant animals have shown that high doses can lead to fetal abnormalities .

Metabolic Pathways

This compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 . The main active metabolite, cetirizine, is generated by the oxidation of hydroxyzine’s alcohol moiety to a carboxylic acid . This metabolite is responsible for much of hydroxyzine’s antihistaminic effect. The compound is further broken down into several other metabolites, although specific pathways have not been fully elucidated .

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body, with a volume of distribution of approximately 16 to 23 L/kg in adults . The compound is transported in the bloodstream and binds to plasma proteins, facilitating its distribution to various tissues . This compound undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is then absorbed into the bloodstream .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on effector cells . The compound’s activity is influenced by its binding to these receptors, leading to the inhibition of histamine-mediated responses. This compound does not appear to undergo significant post-translational modifications that would direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyzine pamoate is synthesized through a multi-step process. The primary component, hydroxyzine, is synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. The resulting hydroxyzine is then combined with pamoic acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving hydroxyzine in dimethylformamide and then reacting it with pamoic acid. The reaction mixture is then purified and crystallized to obtain this compound in its final form .

Chemical Reactions Analysis

Types of Reactions: Hydroxyzine pamoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Hydroxyzine pamoate stands out due to its potent sedative and anxiolytic effects, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOKGIIKXGMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine pamoate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00907580
Record name Hydroxyzine pamoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10246-75-0
Record name Hydroxyzine pamoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10246-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxyzine pamoate [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine pamoate
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Record name Hydroxyzine pamoate
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Record name Hydroxyzine embonate
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Record name HYDROXYZINE PAMOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyzine pamoate
Reactant of Route 2
Hydroxyzine pamoate

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